molecular formula C5H9FO4 B118120 3-Fluoro-3-deoxy-D-xylofuranose CAS No. 14537-01-0

3-Fluoro-3-deoxy-D-xylofuranose

Cat. No. B118120
CAS RN: 14537-01-0
M. Wt: 152.12 g/mol
InChI Key: NZBLAOXQXYQYNW-IOVATXLUSA-N
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Description

3-Fluoro-3-deoxy-D-xylofuranose is an indispensable biomedical compound with immense therapeutic potential . It exhibits a distinctive molecular structure and exemplifies a novel avenue for the creation of antiviral pharmaceuticals and targeted interventions against viral infections .


Synthesis Analysis

The synthesis of 3-Fluoro-3-deoxy-D-xylofuranose employs a D- to L-sugar translation strategy, and involves an enzymatic oxidation of 3-deoxy-3-fluoro-L-fucitol . The synthesis of this compound has been achieved using Suzuki and Stille cross-coupling reactions .


Molecular Structure Analysis

The 3-Fluoro-3-deoxy-D-xylofuranose molecule contains a total of 19 bond(s). There are 10 non-H bond(s), 1 rotatable bond(s), 1 five-membered ring(s), 3 hydroxyl group(s), 1 primary alcohol(s), 1 secondary alcohol(s), 1 ether(s) (aliphatic) and 1 Oxolane(s) .


Chemical Reactions Analysis

The 3-Fluoro-3-deoxy-D-xylofuranose molecule has been used in the structure elucidation of fluorinated compounds embedded in complex mixtures . The transformation most likely diverges from the SN1 or SN2 pathway, but instead operates via a neighbouring-group participation .


Physical And Chemical Properties Analysis

3-Fluoro-3-deoxy-D-xylofuranose has a molecular weight of 152.121 Da . It is a compound useful in organic synthesis . It has a melting point of 127 °C and a boiling point of 403.1±45.0 °C (Predicted). Its density is 1.415±0.06 g/cm3 (Predicted) .

Scientific Research Applications

Synthesis and Structural Insights

3-Fluoro-3-deoxy-D-xylofuranose and its derivatives are key intermediates in the synthesis of fluorinated carbohydrates, which have notable applications in medicinal chemistry due to their biological activity. The synthesis of these compounds involves complex chemical reactions, including nucleophilic displacement, epoxidation, and fluorination processes. For example, 5-deoxy-5-fluoro-D-xylose, a related compound, was synthesized through an exchange reaction, showcasing the intricate methodologies involved in incorporating fluorine into carbohydrate structures (Kent & Young, 1971).

Applications in Nucleoside Synthesis

Fluorinated sugars are crucial for the synthesis of nucleoside analogs, which are potential therapeutic agents. The fluorinated nucleosides derived from 3-deoxy-3-fluoro-α-D-xylose have been explored for their antiviral and antitumor properties. These compounds exhibit significant inhibitory effects on a variety of tumor cell lines and DNA/RNA viruses, highlighting their potential in pharmaceutical development (Mikhailopulo et al., 1991).

Role in Polymer Synthesis

Additionally, 3-Fluoro-3-deoxy-D-xylofuranose derivatives have been utilized in the synthesis of polymers. For instance, stereoregular 3-acetamido-3-deoxy-(1→5)-α-D-xylofuranan was synthesized via selective ring-opening polymerization, demonstrating the versatility of these fluorinated sugars in creating complex macromolecular structures for various applications, including biomedical engineering (Borjihan & Uryu, 1998).

Bioorganic and Medicinal Chemistry

The integration of fluorine into carbohydrates leads to the development of compounds with enhanced biological activities. For example, fluorinated carbohydrates have been studied for their binding and catalytic efficiencies in biochemical processes, such as those catalyzed by enzymes like yeast aldose reductase. The altered properties of these fluorinated derivatives make them superior to non-fluorinated counterparts in certain biochemical applications, showcasing the impact of fluorine incorporation on biological function (Hadwiger et al., 1999).

Safety And Hazards

The safety data sheet for 3-Fluoro-3-deoxy-D-xylofuranose indicates that it is harmful . It is recommended to handle this compound with care and to avoid direct contact .

properties

IUPAC Name

(3S,4R,5R)-4-fluoro-5-(hydroxymethyl)oxolane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO4/c6-3-2(1-7)10-5(9)4(3)8/h2-5,7-9H,1H2/t2-,3+,4-,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBLAOXQXYQYNW-IOVATXLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@H](C(O1)O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001305130
Record name 3-Deoxy-3-fluoro-D-xylofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001305130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-3-deoxy-D-xylofuranose

CAS RN

238418-63-8
Record name 3-Deoxy-3-fluoro-D-xylofuranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=238418-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Deoxy-3-fluoro-D-xylofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001305130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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